molecular formula C20H23ClN4O3S B4624350 N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4624350
M. Wt: 434.9 g/mol
InChI Key: IYKVMDYXAPXIFO-UHFFFAOYSA-N
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Description

N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a carboxamide group, a chlorinated phenyl ring, and an adamantylamino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Chlorinated Phenyl Ring: This step often involves a substitution reaction where a chlorinated benzene derivative is introduced to the pyrazole ring.

    Attachment of the Adamantylamino Sulfonyl Group: This step involves the reaction of an adamantylamine derivative with a sulfonyl chloride to form the sulfonamide linkage.

    Formation of the Carboxamide Group: This final step involves the reaction of the pyrazole derivative with a carboxylic acid derivative under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: It can be used as a tool compound to study various biological pathways and mechanisms.

    Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N3-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantylamino sulfonyl group may play a key role in binding to these targets, while the pyrazole ring and other functional groups contribute to the overall activity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but lacks the chlorine atom.

    N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and may contribute to its specific biological activity.

Properties

IUPAC Name

N-[4-(1-adamantylsulfamoyl)phenyl]-4-chloro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c21-17-11-22-24-18(17)19(26)23-15-1-3-16(4-2-15)29(27,28)25-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14,25H,5-10H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVMDYXAPXIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=C(C=NN5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N~3~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE

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